molecular formula C20H17F3N8O3S B10925341 1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10925341
M. Wt: 506.5 g/mol
InChI Key: NKJAVZMPYUWAQF-UHFFFAOYSA-N
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Description

N~3~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring, a pyrimidine ring, and various functional groups such as an amino sulfonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of the Rings: The pyrazole and pyrimidine rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of Functional Groups: The amino sulfonyl group and the trifluoromethyl group are introduced through specific reagents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino sulfonyl group would yield sulfonic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N3-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific molecular targets and pathways. Typically, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N~3~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Similar compounds include other pyrazole and pyrimidine derivatives with various functional groups.

Uniqueness

The uniqueness of N3-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H17F3N8O3S

Molecular Weight

506.5 g/mol

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H17F3N8O3S/c1-11-3-4-13(35(24,33)34)7-15(11)26-18(32)14-5-6-31(29-14)19-27-16(12-9-25-30(2)10-12)8-17(28-19)20(21,22)23/h3-10H,1-2H3,(H,26,32)(H2,24,33,34)

InChI Key

NKJAVZMPYUWAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=NN(C=C2)C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4)C

Origin of Product

United States

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